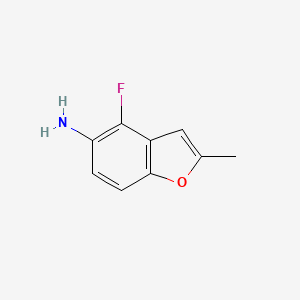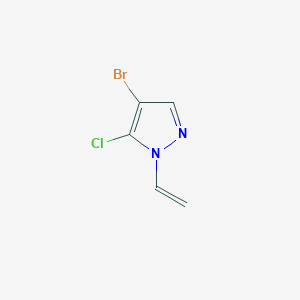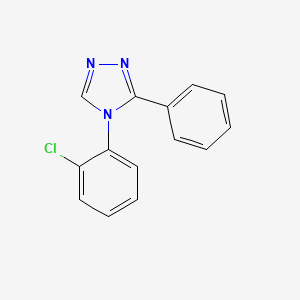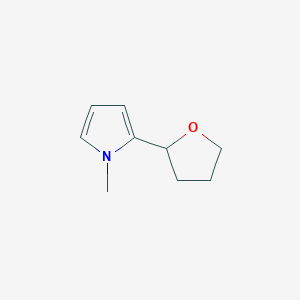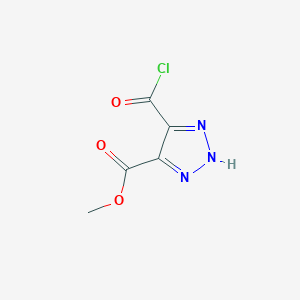
Methyl 4-(chlorocarbonyl)-1H-1,2,3-triazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(chlorocarbonyl)-1H-1,2,3-triazole-5-carboxylate is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(chlorocarbonyl)-1H-1,2,3-triazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of methyl 4-azidobenzoate with phosgene in the presence of a base. The reaction proceeds through the formation of an intermediate isocyanate, which then cyclizes to form the triazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. Additionally, the use of automated systems for monitoring and controlling the reaction parameters can enhance the efficiency and safety of the production process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols under appropriate conditions.
Oxidation Reactions: Oxidation of the compound can lead to the formation of various oxidized derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products:
Substitution Products: Depending on the nucleophile, products can include various substituted triazoles.
Reduction Products: Amines or alcohols derived from the reduction of the chlorocarbonyl group.
Oxidation Products: Oxidized derivatives such as carboxylic acids or ketones.
科学研究应用
Methyl 4-(chlorocarbonyl)-1H-1,2,3-triazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting various diseases.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of Methyl 4-(chlorocarbonyl)-1H-1,2,3-triazole-5-carboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzymes or the modification of proteins, thereby exerting its biological effects. The exact pathways and targets depend on the specific derivatives and their applications.
相似化合物的比较
Methyl 4-(chlorocarbonyl)benzoate: Similar in structure but lacks the triazole ring, making it less versatile in terms of reactivity and applications.
Methyl 4-(chlorocarbonyl)-1H-1,2,3-triazole-5-carboxamide: Similar structure but with an amide group instead of an ester, which can alter its reactivity and biological activity.
Uniqueness: Methyl 4-(chlorocarbonyl)-1H-1,2,3-triazole-5-carboxylate is unique due to the presence of both the chlorocarbonyl and triazole functionalities
属性
CAS 编号 |
488816-89-3 |
|---|---|
分子式 |
C5H4ClN3O3 |
分子量 |
189.56 g/mol |
IUPAC 名称 |
methyl 5-carbonochloridoyl-2H-triazole-4-carboxylate |
InChI |
InChI=1S/C5H4ClN3O3/c1-12-5(11)3-2(4(6)10)7-9-8-3/h1H3,(H,7,8,9) |
InChI 键 |
QTWWXVLQFYXVRW-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=NNN=C1C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


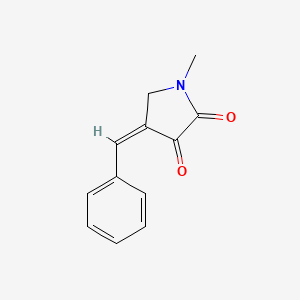
![3-fluoro-N-[1-(furan-2-ylmethylcarbamothioyl)piperidin-4-yl]benzamide](/img/structure/B15208801.png)
![3-(Tetrahydrofuran-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15208802.png)
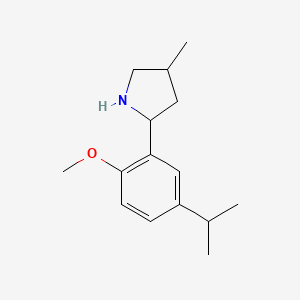

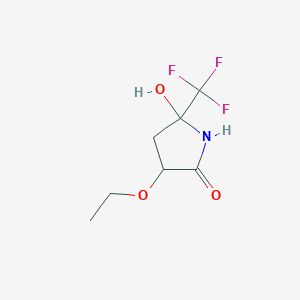
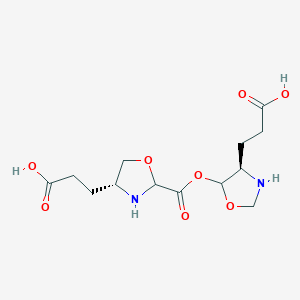

![1H-Pyrrole-2,5-dione, 1-[(4-iodophenyl)amino]-](/img/structure/B15208835.png)
